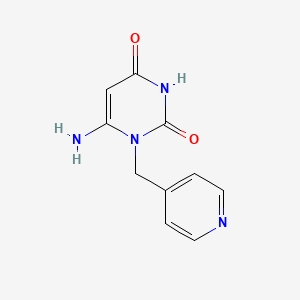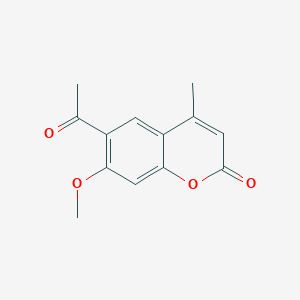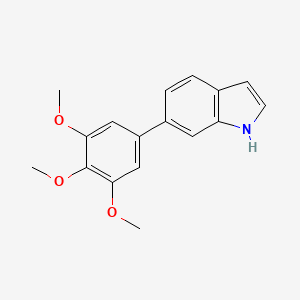![molecular formula C20H15ClN2O3 B3748830 N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide](/img/structure/B3748830.png)
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide
Vue d'ensemble
Description
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide, also known as AFCB, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as benzamides and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide works by binding to the active site of HDACs, thereby preventing them from carrying out their normal function. This leads to an increase in the acetylation of histones, which in turn leads to changes in gene expression. The exact mechanism by which N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide exerts its anti-inflammatory and anti-cancer effects is not fully understood, but it is thought to involve the regulation of various signaling pathways.
Biochemical and Physiological Effects:
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and migration of cancer cells. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. In addition, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has been found to have neuroprotective effects, protecting neurons from damage caused by various insults.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide is its specificity for HDACs, making it a useful tool for studying the role of these enzymes in gene expression. However, its effectiveness can be limited by its relatively low potency compared to other HDAC inhibitors. In addition, its use in animal models can be limited by its poor solubility and bioavailability.
Orientations Futures
There are several areas of research that could benefit from further investigation into the properties of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide. One area is the development of more potent and selective HDAC inhibitors, which could have greater therapeutic potential. Another area is the investigation of the anti-inflammatory and neuroprotective effects of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide, which could have implications for the treatment of various diseases. Finally, the use of N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide in combination with other drugs could be explored as a way to enhance its effectiveness and reduce its limitations.
Conclusion:
In conclusion, N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide is a promising compound that has been widely used in scientific research. Its ability to inhibit HDACs and its anti-inflammatory and anti-cancer properties make it a useful tool for studying gene expression and developing new therapies. While it has some limitations, further research into its properties could lead to the development of more effective treatments for a range of diseases.
Applications De Recherche Scientifique
N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-chlorobenzamide has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies.
Propriétés
IUPAC Name |
N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-15-10-8-14(9-11-15)19(24)23-18(13-17-7-4-12-26-17)20(25)22-16-5-2-1-3-6-16/h1-13H,(H,22,25)(H,23,24)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAYJAOVHFECHJ-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-3-anilino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3748752.png)
![4,4'-[1,4-piperazinediylbis(methylene)]bis(1,6-heptadien-4-ol)](/img/structure/B3748757.png)
![[(2-oxo-1-azepanyl)methyl][2-(2-oxo-1-pyrrolidinyl)ethyl]phosphinic acid](/img/structure/B3748773.png)


![1-[5-(2-chlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B3748793.png)
![N-(2-ethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3748803.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-methylquinoline](/img/structure/B3748812.png)
![methyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3748817.png)
![methyl {2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3748833.png)
![dimethyl 2-{[5-(2,5-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B3748841.png)


![1-[(2-methoxy-1-naphthyl)methyl]-4-(phenoxyacetyl)piperazine](/img/structure/B3748853.png)